Z-3-Dodecenyl E-crotonate

Description

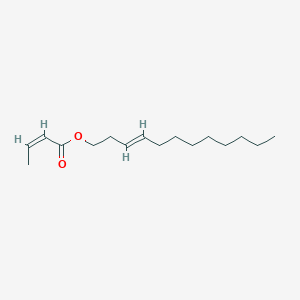

Structure

3D Structure

Properties

IUPAC Name |

[(E)-dodec-3-enyl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVYOJQBLAZGEP-FJAAXBCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCOC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCOC(=O)/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104086-73-9 | |

| Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthesis of Z-3-Dodecenyl E-crotonate in Cylas formicarius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sweet potato weevil, Cylas formicarius, is a significant agricultural pest, and its management is a global priority. The primary component of its female-produced sex pheromone is (Z)-3-dodecenyl (E)-crotonate. Understanding the biosynthetic pathway of this key semiochemical is crucial for developing novel and species-specific pest control strategies, such as mating disruption and the development of targeted inhibitors. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Z-3-dodecenyl E-crotonate in Cylas formicarius, based on established principles of fatty acid-derived insect pheromone biosynthesis. While specific enzymatic data for C. formicarius is not yet available in the literature, this document outlines the putative enzymatic steps, presents representative quantitative data from related species, details relevant experimental protocols, and provides visualizations of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cylas formicarius is hypothesized to originate from primary fatty acid metabolism, a common route for the production of Type I insect sex pheromones.[1] The pathway involves a series of enzymatic modifications to a saturated fatty acid precursor, including desaturation, chain shortening, reduction, and esterification.

The proposed pathway commences with a C16 saturated fatty acid, palmitoyl-CoA, which is a common product of fatty acid synthase (FAS). This precursor undergoes a series of modifications to yield the final pheromone component.

The key proposed steps are:

-

Desaturation: A specific fatty acyl-CoA desaturase introduces a double bond at the ∆11 position of the C16 acyl-CoA precursor, palmitoyl-CoA, to produce (Z)-11-hexadecenoyl-CoA.

-

Chain Shortening (β-oxidation): The resulting (Z)-11-hexadecenoyl-CoA is then thought to undergo two cycles of peroxisomal β-oxidation, where each cycle removes a two-carbon unit. This process would yield (Z)-7-dodecenoyl-CoA.

-

Reduction: A fatty acyl-CoA reductase (FAR) then reduces the carboxyl group of (Z)-7-dodecenoyl-CoA to an alcohol, forming (Z)-7-dodecen-1-ol.

-

Isomerization: An isomerization step is proposed to shift the double bond from the 7th to the 3rd position, resulting in (Z)-3-dodecen-1-ol. The specific enzyme for this step is yet to be identified in insects.

-

Esterification: Finally, an acetyltransferase, likely a crotonyl-CoA:fatty alcohol acetyltransferase, catalyzes the esterification of (Z)-3-dodecen-1-ol with crotonyl-CoA to produce the final pheromone component, (Z)-3-dodecenyl (E)-crotonate.

References

An In-depth Technical Guide to Z-3-Dodecenyl E-crotonate: Natural Sources, Analogues, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Dodecenyl E-crotonate is a significant semiochemical, primarily known as the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius elegantulus. This powerful attractant plays a crucial role in the reproductive behavior of this major agricultural pest, making it a focal point for the development of environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the natural sources of this compound, its known analogues, and the associated biological activities. Detailed experimental protocols for its synthesis and bioassays are presented, alongside a review of the current understanding of the olfactory signaling pathway involved in its detection by the sweet potato weevil. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using logical diagrams.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the virgin female sweet potato weevil, Cylas formicarius elegantulus[1]. It functions as a potent sex pheromone, attracting males for mating. The compound is released by the female weevil and can be collected from whole-body extracts or from surfaces on which the females have been present[1]. Its identification as the major component of the female-produced sex pheromone has been confirmed through extensive chemical and biological analyses[1]. While this remains the principal known natural source, the investigation into other potential insect or plant sources is an ongoing area of research.

Analogues of this compound and Structure-Activity Relationships

Several analogues of this compound have been synthesized and studied to understand the structure-activity relationships that govern their biological efficacy.

2.1. Known Analogues

Analogous compounds have been identified as pheromone components in other insect species. For instance, the potato and sugar beet moths, Scrobipalpopsis solanivora and Scrobipalpa ocetuatella respectively, utilize the corresponding (3E)-acetate of the C12 alcohol as a pheromone component[2][3]. Additionally, certain C12-esters serve as synthetic attractants for Reticulitermes termites[2][3].

For the sweet potato weevil, studies have explored the activity of other esters of (Z)-3-dodecen-1-ol. Electroantennography (EAG) studies have shown that formate, acetate, propionate, and butyrate esters of (Z)-3-dodecen-1-ol elicited no significant response from male sweet potato weevil antennae, highlighting the critical role of the E-crotonate moiety for biological activity.

2.2. Structure-Activity Relationship

The available data strongly suggest a high degree of specificity in the olfactory system of the male sweet potato weevil for this compound. The key structural features for eliciting a behavioral response appear to be:

-

The C12 Alkene Chain: The length and position of the double bond are likely crucial for proper binding to the olfactory receptors.

-

The (Z)-3- Isomerism: The cis configuration of the double bond at the 3-position is a critical determinant of activity.

-

The (E)-crotonate Ester: The trans configuration of the crotonate ester is essential for eliciting a response, as other ester analogues have shown to be inactive.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Field Trapping Bioassay Data for this compound

| Pheromone Dose (mg/lure) | Mean Weevils Trapped per Week | Reference |

| 0.1 | 91.3 ± 3.22 | [4] |

| 0.2 | 98.3 ± 1.53 | [4] |

| 0.4 | 108.3 ± 1.53 | [4] |

| 0.8 | 132 ± 3.61 | [4] |

| 1.0 | >22 times catch of 12 µg lure | [5] |

| 10 µg | - | [6][7] |

| 100 µg | Significantly more than 10 µg | [6][7] |

Table 2: Electroantennography (EAG) Dose-Response Data

| Pheromone Dose (ng) | EAG Response (mV) | Reference |

| 0.1 | No significant response | |

| 1 | No significant response | |

| 10 | Significant depolarization | [8] |

| 50 | Increased depolarization | [9] |

| 100 | Further increased depolarization | [8][9] |

| 1000 | Plateauing response | [9] |

| 10000 | Inhibition of response | [9] |

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route involves a Wittig reaction to establish the Z-alkene geometry, followed by esterification.

Protocol:

-

Preparation of the Wittig Salt: (2-Bromoethyl)-1,3-dioxolane is reacted with triphenylphosphine in acetonitrile to yield the corresponding phosphonium bromide.

-

Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., dimsyl anion in DMSO) to form the ylide. This ylide is then reacted with a suitable aldehyde (e.g., nonanal) to produce the Z-alkene with a protected alcohol.

-

Deprotection: The protecting group on the alcohol is removed under acidic conditions (e.g., acetic acid in THF/water) to yield (Z)-3-dodecen-1-ol.

-

Esterification: (Z)-3-dodecen-1-ol is reacted with crotonyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane to yield this compound[2][3]. The product is then purified by column chromatography.

4.2. Laboratory Bioassay: Olfactometer

A dual-choice olfactometer is used to assess the behavioral response of male sweet potato weevils to the pheromone.

Protocol:

-

Apparatus: A Y-tube or four-arm olfactometer is used. One arm is connected to a chamber containing the test compound (e.g., a filter paper impregnated with this compound in a solvent), and the other arm(s) to a control (solvent only).

-

Insects: Sexually mature male sweet potato weevils are used.

-

Procedure: A single weevil is introduced at the base of the olfactometer. A gentle, continuous airflow is passed through the arms. The choice of the weevil (which arm it enters and the time spent in each arm) is recorded over a set period.

-

Data Analysis: The number of weevils choosing the test arm versus the control arm is analyzed using statistical tests (e.g., Chi-square test) to determine if there is a significant preference.

4.3. Field Bioassay: Pheromone Trapping

Field trials are essential to evaluate the effectiveness of the pheromone for monitoring and mass trapping.

Protocol:

-

Trap Design: Various trap designs can be used, such as delta traps, funnel traps, or custom-made traps from plastic bottles[10].

-

Lure Preparation: A rubber septum or other suitable dispenser is loaded with a specific dose of the synthetic pheromone.

-

Trap Deployment: Traps are placed in sweet potato fields in a randomized block design. The height and spacing of the traps are critical parameters to optimize[2].

-

Data Collection: The number of trapped male weevils is recorded at regular intervals (e.g., weekly).

-

Data Analysis: The trap catch data are analyzed to determine the effects of lure dosage, trap design, and other factors on trapping efficiency[5][6][7].

Signaling Pathways and Mechanisms

The detection of this compound by the male sweet potato weevil is a complex process involving a cascade of molecular events in the insect's antenna.

5.1. Olfactory Reception

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the antenna. In the lymph, the hydrophobic pheromone molecule is thought to be bound and transported by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) . These proteins facilitate the transport of the pheromone to the dendritic membrane of the Olfactory Sensory Neurons (OSNs) .

The pheromone then interacts with specific Odorant Receptors (ORs) located on the membrane of the OSNs. In the sweet potato weevil, several candidate ORs have been identified through antennal transcriptome analysis, with some showing male-biased expression, suggesting their potential role in pheromone detection[11]. The binding of the pheromone to its receptor is a highly specific interaction, as evidenced by the lack of response to structural analogues.

5.2. Signal Transduction

Insect ORs are ligand-gated ion channels. Upon binding of the pheromone, the receptor undergoes a conformational change, leading to the opening of the ion channel and an influx of cations into the OSN. This influx of positive ions depolarizes the neuron's membrane, generating a receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Recent research in Cylas formicarius has identified several OBPs and CSPs that are highly expressed in the antennae and are implicated in the perception of both sex pheromones and host plant volatiles[3]. This suggests a sophisticated interplay of different chemosensory proteins in modulating the insect's behavior.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Pheromone olfactory signaling pathway.

Conclusion

This compound is a highly specific and potent semiochemical that holds significant promise for the development of effective and environmentally sound strategies for managing the sweet potato weevil. A thorough understanding of its natural sources, the structure-activity relationships of its analogues, and the molecular mechanisms underlying its detection is paramount for the design of novel and improved pest control agents. The experimental protocols and data summarized in this guide provide a valuable resource for researchers and drug development professionals working in this field. Future research should focus on the identification of the specific odorant receptors involved in pheromone binding and the elucidation of the downstream neural processing that governs the behavioral response of the sweet potato weevil.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (3Z)-Dodecenyl-(E)-2-butenoate, the Pheromone of Sweet Potato Weevil [mdpi.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 6. Efficacy of pheromone trapping of the sweetpotato weevil (Coleoptera: Brentidae): based on dose, septum age, attractive radius, and mass trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antennal transcriptome and expression analyses of olfactory genes in the sweetpotato weevil Cylas formicarius - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Ecology of (Z)-3-Dodecenyl E-crotonate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-dodecenyl E-crotonate is a significant semiochemical in the chemical ecology of the sweetpotato weevil, Cylas formicarius elegantulus. First identified as the primary component of the female-produced sex pheromone, this compound is a potent attractant for conspecific males, playing a crucial role in mate location and reproductive success. Its unique crotonate ester structure marks a notable discovery in the field of insect chemical communication. This technical guide provides an in-depth analysis of the biosynthesis, mode of action, and experimental evaluation of (Z)-3-dodecenyl E-crotonate, offering valuable insights for researchers in pest management and drug development.

Introduction

The sweetpotato weevil, Cylas formicarius elegantulus (Summers), is a devastating pest of sweet potatoes (Ipomoea batatas) worldwide.[1] The cryptic nature of its larval stage, which develops within the sweet potato roots and vines, makes conventional insecticide treatments often ineffective. The discovery of its potent female-produced sex pheromone, (Z)-3-dodecenyl E-crotonate, has opened new avenues for the development of effective and environmentally benign pest management strategies.[1][2] This compound is utilized in monitoring and mass-trapping programs to control weevil populations.[3][4] Understanding the chemical ecology of this pheromone, from its biosynthesis in the female to its perception and the resulting behavioral cascade in the male, is paramount for optimizing its application and for the potential development of novel control agents.

Biosynthesis of (Z)-3-Dodecenyl E-crotonate

While the specific enzymatic steps for the biosynthesis of (Z)-3-dodecenyl E-crotonate in Cylas formicarius have not been fully elucidated, a putative pathway can be inferred from the general principles of fatty acid-derived pheromone synthesis in insects.[5] This process typically begins with common fatty acid precursors and involves a series of modifications by specialized enzymes.

The proposed biosynthetic pathway likely involves the following key stages:

-

Fatty Acid Synthesis: The pathway is presumed to start with the de novo synthesis of a saturated fatty acid, likely a C12 or a longer chain fatty acid that is subsequently shortened.

-

Desaturation: A specific desaturase enzyme introduces a double bond at the Δ3 position of the dodecanoyl-CoA precursor, resulting in the (Z) configuration.

-

Reduction: A fatty acyl-CoA reductase then reduces the carboxyl group of the unsaturated fatty acyl-CoA to an alcohol, forming (Z)-3-dodecen-1-ol.

-

Esterification: Finally, an acetyltransferase or a similar enzyme catalyzes the esterification of the (Z)-3-dodecen-1-ol with a crotonyl-CoA moiety to produce the final pheromone, (Z)-3-dodecenyl E-crotonate.

Caption: Putative biosynthetic pathway of (Z)-3-dodecenyl E-crotonate.

Pheromone Perception and Neural Signaling

The perception of (Z)-3-dodecenyl E-crotonate by male sweetpotato weevils initiates a cascade of neural events that culminate in a behavioral response. This process begins at the antennae and is transmitted to higher processing centers in the brain.

The signaling pathway is understood to proceed as follows:

-

Pheromone Binding: Molecules of (Z)-3-dodecenyl E-crotonate enter the pores of the male's antennal sensilla and bind to pheromone-binding proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex interacts with and activates specific olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).

-

Signal Transduction: Activation of the OR triggers a second messenger cascade within the ORN, leading to the opening of ion channels and the generation of an action potential.

-

Neural Transmission: The action potential travels along the axon of the ORN from the antenna to the antennal lobe of the weevil's brain.

-

Brain Processing: In the antennal lobe, the signal is processed in specific glomeruli before being relayed to higher brain centers, such as the mushroom bodies, where the information is integrated, leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Caption: Generalized pheromone perception and neural signaling pathway.

Quantitative Data

The biological activity of (Z)-3-dodecenyl E-crotonate has been quantified through various bioassays. The following tables summarize key quantitative data from electrophysiological and behavioral studies.

Table 1: Electrophysiological Response of Male Cylas formicarius elegantulus Antennae

| Pheromone Dose (µg) | Mean Depolarization (mV) ± SE |

| 0.001 | ~0.15 |

| 0.01 | ~0.30 |

| 0.1 | ~0.50 |

| 1 | 0.6 - 0.8 |

Data extracted from dose-response curve in Sureda et al. (2006).

Table 2: Behavioral Response of Male Cylas formicarius in Field Trapping Experiments

| Lure Dosage (mg) | Mean Captured Weevils/Trap/Week (± SE) |

| 0.1 | 91.3 ± 3.22 |

| 0.2 | 98.3 ± 1.53 |

| 0.4 | 108.3 ± 1.53 |

| 0.8 | 132.0 ± 3.61 |

Data from a study by Dung et al. (2021).

Experimental Protocols

Pheromone Extraction from Female Weevils

A standard method for extracting the pheromone from virgin female sweetpotato weevils involves the following steps:

-

Insect Rearing: Rear Cylas formicarius on sweet potato tubers at 26 ± 2°C and 60 ± 5% relative humidity under a 14:10 light-dark photoperiod.[6]

-

Sexing and Isolation: Separate newly emerged adults by sex to ensure females remain virgins.[6]

-

Gland Extrusion: Gently apply pressure to the abdomen of a live 1-week-old virgin female to evert the pheromone gland at the posterior end.[6]

-

Solvent Extraction: Excise the everted gland and immerse it in a small volume of a suitable solvent, such as hexane, for a defined period to extract the pheromone.

-

Analysis: Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone.

Caption: A simplified workflow for the extraction of pheromones.

Electroantennography (EAG)

EAG is employed to measure the electrical response of the insect antenna to the pheromone.

-

Antenna Preparation: Excise an antenna from a male weevil and mount it between two electrodes.

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the synthetic pheromone over the antenna.

-

Signal Recording: Record the resulting depolarization of the antennal preparation using an amplifier and data acquisition software.

-

Dose-Response: Conduct recordings with a range of pheromone concentrations to generate a dose-response curve.

Olfactometer Bioassays

Olfactometers are used to assess the behavioral response of weevils to the pheromone in a controlled laboratory setting.

-

Apparatus: Utilize a Y-tube or four-arm olfactometer.[7]

-

Airflow: Introduce a continuous flow of purified, humidified air through the arms of the olfactometer.

-

Odor Source: Place a filter paper impregnated with a known amount of the synthetic pheromone in one arm (treatment) and a solvent control in the other arm(s).

-

Weevil Introduction: Release a single male weevil at the base of the olfactometer.

-

Data Collection: Record the time the weevil spends in each arm and the first choice it makes.

Role in Other Insect Species

While (Z)-3-dodecenyl E-crotonate is the specific sex pheromone of the sweetpotato weevil, its alcohol precursor, (Z)-3-dodecen-1-ol, has been identified as a trail pheromone in some species of termites, including Macrotermes annandalei and Reticulitermes species.[8] This highlights the parsimonious use of certain chemical motifs across different insect orders for varied ecological functions. The crotonate ester itself, however, was the first of its kind to be identified as an insect sex attractant, suggesting a high degree of specificity for Cylas formicarius.[9]

Conclusion

(Z)-3-dodecenyl E-crotonate is a cornerstone of the chemical ecology of the sweetpotato weevil. A thorough understanding of its biosynthesis, perception, and the behavioral responses it elicits is crucial for the continued development of effective, pheromone-based pest management strategies. The information presented in this guide provides a comprehensive overview for researchers and professionals, aiming to stimulate further research into the finer details of this fascinating semiochemical system and to aid in the development of novel, targeted approaches for the control of this significant agricultural pest.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorbyt.com [biorbyt.com]

- 5. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US4732756A - (Z)-3-dodecen-1-ol (E)-2-butenoate and its use in monitoring and controlling the sweetpotato weevil - Google Patents [patents.google.com]

An In-depth Technical Guide on the Species Specificity and Behavioral Response to Z-3-Dodecenyl E-crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Dodecenyl E-crotonate is a pivotal semiochemical, primarily recognized as the female-produced sex pheromone of the sweetpotato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide. This technical guide delves into the species specificity of this compound and the intricate behavioral responses it elicits. We will explore the nuanced differences in pheromone communication among closely related Cylas species, present quantitative data from various bioassays, and provide detailed experimental protocols for researchers. Furthermore, this guide will touch upon the current understanding of the olfactory signaling pathway involved in the perception of this compound in C. formicarius.

Species Specificity of this compound

The efficacy of pheromone-based pest management strategies hinges on the species specificity of the semiochemicals employed. In the case of this compound, it exhibits a high degree of specificity for the sweetpotato weevil, Cylas formicarius. However, the chemical ecology of the Cylas genus reveals a fascinating interplay of closely related compounds that ensure reproductive isolation among sympatric species.

While C. formicarius females produce this compound to attract conspecific males, other Cylas species utilize different, yet structurally similar, pheromones. For instance, the African sweetpotato weevils, Cylas puncticollis and C. brunneus, use decyl (E)-2-butenoate and dodecyl (E)-2-butenoate, respectively, as their primary sex pheromone components.[1]

Field trapping experiments have demonstrated a clear preference of male weevils for their conspecific female-produced pheromone. While some degree of cross-attraction can occur, it is generally at significantly lower levels.[2] This suggests that the olfactory systems of these weevils are finely tuned to discriminate between these subtle chemical variations, a crucial mechanism for preventing interspecific mating. The different weevil species are not strictly pheromone specific, and each species is still receptive to pheromones of other species but requires a higher amount to elicit the same level of attraction.[2]

Table 1: Pheromone Specificity in Cylas Species

| Species | Primary Sex Pheromone Component | Attractiveness to Other Cylas Species |

| Cylas formicarius | This compound | Low attraction of C. puncticollis and C. brunneus |

| Cylas puncticollis | Decyl (E)-2-butenoate | Low attraction of C. formicarius and C. brunneus[1] |

| Cylas brunneus | Dodecyl (E)-2-butenoate | Low attraction of C. formicarius and C. puncticollis[1] |

Behavioral Response to this compound

The behavioral response of male Cylas formicarius to this compound is a classic example of a pheromone-mediated mate-seeking behavior. This response is characterized by a series of stereotyped actions, beginning with activation and culminating in attempts to locate and mate with the pheromone source. These behaviors are typically studied and quantified using wind tunnel bioassays and field trapping experiments.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to observe and quantify the upwind flight behavior of insects in response to a pheromone plume. For C. formicarius, the typical behavioral cascade in a wind tunnel includes:

-

Activation: The initial response upon detecting the pheromone, characterized by antennal movement and initiation of walking or flight.

-

Take-off: The initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source against the direction of the wind.

-

Casting: Zig-zagging flight pattern to relocate the pheromone plume if it is lost.

-

Landing: Arrival at the pheromone source.

-

Source contact: Physical interaction with the pheromone dispenser.

Table 2: Quantitative Behavioral Response of C. formicarius Males in Wind Tunnel Bioassays (Hypothetical Data based on Typical Assays)

| Pheromone Dose (µg) | % Activation | % Take-off | % Upwind Flight (completed) | % Landing at Source |

| 0 (Control) | < 5% | < 5% | 0% | 0% |

| 0.01 | 30% | 20% | 15% | 10% |

| 0.1 | 75% | 65% | 55% | 45% |

| 1 | 95% | 90% | 85% | 80% |

| 10 | 98% | 95% | 90% | 88% |

Field Trapping Experiments

Field trapping is the most direct measure of the attractiveness of a pheromone under natural conditions. The number of male weevils captured in traps baited with this compound is a strong indicator of its behavioral efficacy. Numerous studies have optimized trapping parameters for C. formicarius, including trap design, color, height, and pheromone lure dosage.

Table 3: Field Trap Capture of C. formicarius Males with Different Doses of this compound

| Lure Dose (mg) | Mean No. of Weevils Captured / Trap / Week (± SEM) | Source |

| 0.1 | 91.3 ± 3.22 | [3] |

| 0.2 | 98.3 ± 1.53 | [3] |

| 0.4 | 108.3 ± 1.53 | [3] |

| 0.8 | 132.0 ± 3.61 | [3] |

| 1.0 | 40.31 ± 28.70 (Week 0); 16.31 ± 4.74 (Week 16) | [4] |

| 0.12 | 1.86 ± 0.76 (Week 0); 6.43 ± 2.71 (Week 16) | [4] |

| 0.012 | 1.43 ± 1.11 (Week 0); 0.71 ± 0.51 (Week 16) | [4] |

These data clearly demonstrate a dose-dependent attraction of male C. formicarius to the pheromone.

Experimental Protocols

Wind Tunnel Bioassay Protocol

This protocol describes a typical wind tunnel bioassay for evaluating the behavioral response of Cylas formicarius to its sex pheromone.

Materials:

-

Glass or Plexiglas wind tunnel (e.g., 150 cm long x 60 cm wide x 60 cm high).

-

Charcoal-filtered air source with controlled flow rate (e.g., 20-30 cm/s).

-

Controlled lighting (e.g., red light, to simulate nocturnal conditions).

-

Pheromone dispenser (e.g., rubber septum or filter paper).

-

Release cage for the weevils.

-

Video recording and analysis software.

Procedure:

-

Acclimatization: Acclimate male weevils to the experimental conditions (temperature, humidity, and light) for at least 1 hour before the assay.

-

Pheromone Application: Load a dispenser with a known concentration of this compound dissolved in a suitable solvent (e.g., hexane). Allow the solvent to evaporate completely. Place a solvent-only dispenser as a control.

-

Assay: Place the pheromone dispenser at the upwind end of the wind tunnel. Introduce a single male weevil into the release cage at the downwind end.

-

Observation: Record the weevil's behavior for a set period (e.g., 5 minutes).

-

Data Collection: Score the occurrence and latency of the behaviors listed in section 2.1.

-

Replication: Repeat the assay with a new weevil and a clean wind tunnel for each replicate.

Field Trapping Protocol

This protocol outlines a standard method for field trapping of Cylas formicarius.

Materials:

-

Pheromone traps (e.g., Pherocon® unitraps, delta traps). Research has shown that light-red unitraps can be particularly effective.[5]

-

Pheromone lures (rubber septa impregnated with this compound).

-

Stakes or poles for trap placement.

-

Killing agent (e.g., sticky insert, insecticide strip, or soapy water).

Procedure:

-

Trap Assembly: Assemble the traps according to the manufacturer's instructions. Place the killing agent inside.

-

Lure Placement: Place a pheromone lure inside each trap.

-

Trap Deployment: Deploy the traps in the field. A common placement is on stakes at a height of about 50 cm above the crop canopy.[5] Space traps at a regular interval (e.g., 10-20 meters apart).

-

Monitoring: Check the traps at regular intervals (e.g., weekly).

-

Data Collection: Count and record the number of captured male weevils.

-

Maintenance: Replace lures and killing agents as needed (lure longevity depends on the loading and environmental conditions).

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to an odorant.

Materials:

-

Microscope.

-

Micromanipulators.

-

Glass capillary electrodes.

-

Ag/AgCl wires.

-

Saline solution (e.g., insect Ringer's solution).

-

Amplifier and data acquisition system.

-

Air stimulus controller for delivering odor puffs.

Procedure:

-

Antenna Preparation: Excise an antenna from a live weevil. Mount it between the two electrodes, ensuring good electrical contact.

-

Odor Delivery: Deliver a puff of charcoal-filtered air (control) followed by a puff of air carrying a known concentration of this compound over the antenna.

-

Recording: Record the resulting depolarization of the antennal potential (the EAG response).

-

Data Analysis: Measure the amplitude of the EAG response in millivolts.

-

Dose-Response: Repeat with a range of pheromone concentrations to generate a dose-response curve.

Signaling Pathway

The perception of this compound in Cylas formicarius begins at the antenna, where specialized olfactory sensory neurons (OSNs) are housed in sensilla. While the complete signaling cascade has not been fully elucidated for this specific interaction, a general model for insect pheromone reception can be proposed.

Transcriptome analysis of C. formicarius antennae has identified numerous genes encoding for olfactory proteins, including Odorant Receptors (ORs), Odorant Binding Proteins (OBPs), and Chemosensory Proteins (CSPs).

The proposed signaling pathway is as follows:

-

Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle.

-

Transport: Odorant Binding Proteins (OBPs) are thought to bind to the hydrophobic pheromone molecules and transport them across the aqueous sensillum lymph to the dendritic membrane of the OSN.

-

Reception: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) protein complex on the OSN membrane. This complex is a heterodimer consisting of a specific OR (e.g., CforORx) and a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of the pheromone to the OR complex opens a non-specific cation channel, leading to the depolarization of the OSN membrane.

-

Neural Signal: This depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the weevil's brain, where the information is processed.

Conclusion

This compound is a highly specific and potent sex pheromone for the sweetpotato weevil, Cylas formicarius. Understanding its species specificity and the behavioral responses it elicits is fundamental for the development of effective and environmentally sound pest management strategies. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations into the chemical ecology and neurophysiology of this important insect pest. Future research should focus on identifying the specific odorant receptors involved in the perception of this compound and further elucidating the downstream neural processing of this critical signal.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. Efficient sex pheromone trapping: catching the sweetpotato weevil, Cylas formicarius - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Z-3-Dodecenyl E-crotonate Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is the primary component of the female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, a significant pest of sweet potato crops worldwide.[1] Understanding the biological activity of this semiochemical and its isomers is crucial for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides an in-depth overview of the current knowledge regarding the biological activity of this compound, focusing on its interaction with the olfactory system of C. formicarius.

Molecular Mechanisms of Pheromone Perception

The biological activity of this compound is initiated upon its detection by the olfactory system of the male sweet potato weevil. This process involves a series of specialized proteins, including odorant-binding proteins (OBPs) and olfactory receptors (ORs), located in the antennae.

Recent transcriptomic analyses of C. formicarius antennae have identified a large repertoire of genes potentially involved in olfaction. Notably, 54 odorant receptors (ORs), 33 odorant-binding proteins (OBPs), 15 ionotropic receptors (IRs), and 12 chemosensory proteins (CSPs) have been identified.[2] Many of these genes show sex-specific expression patterns, suggesting their involvement in the perception of sex pheromones.[2]

While the specific olfactory receptor that binds this compound has not yet been definitively identified, several OBPs from C. formicarius have been functionally characterized and shown to bind to this pheromone with high affinity.

Quantitative Data Presentation

The following table summarizes the binding affinities of three functionally characterized odorant-binding proteins (CforOBP1, CforOBP2, and CforOBP3) from Cylas formicarius to the sex pheromone this compound. The binding affinity is expressed as the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptor sites. A lower Ki value indicates a stronger binding affinity.

| Odorant-Binding Protein | Ligand | Binding Affinity (Ki, μM) |

| CforOBP1 | This compound | 11.8 |

| CforOBP2 | This compound | 10.7 |

| CforOBP3 | This compound | 9.5 |

Data sourced from a study on the functional characterization of OBPs from C. formicarius.[3]

Signaling Pathways

The binding of a pheromone to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the generation of an action potential in the olfactory sensory neuron. In insects, this process is generally believed to be mediated by G-protein coupled receptors, although ionotropic mechanisms have also been proposed.

Generalized insect pheromone signaling pathway.

Experimental Protocols

The biological activity of this compound and its isomers is typically assessed using a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to volatile compounds.

Methodology:

-

Antenna Preparation: An adult male sweet potato weevil is immobilized, and one of its antennae is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

-

Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and analyzed. The amplitude of the depolarization is indicative of the sensitivity of the antenna to the specific compound.

Behavioral Assays (Olfactometer)

Olfactometers are used to study the behavioral response of insects to chemical cues in a controlled environment. A common type is the Y-tube olfactometer.

Methodology:

-

Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms. Each choice arm is connected to a separate air source, allowing for the delivery of different odor stimuli.

-

Stimulus and Control: A solution of this compound in a suitable solvent (e.g., hexane) is applied to a piece of filter paper and placed in the airflow of one of the choice arms. The other arm contains a filter paper with the solvent alone, serving as a control.

-

Insect Release: A single male sweet potato weevil is introduced into the entry arm of the olfactometer.

-

Observation: The weevil's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded. A statistically significant preference for the arm containing the pheromone indicates an attractive behavioral response.

Experimental workflow for pheromone analysis.

Conclusion

This compound is a potent semiochemical that elicits specific physiological and behavioral responses in the sweet potato weevil, Cylas formicarius. The perception of this pheromone is mediated by a complex olfactory system involving a suite of odorant-binding proteins and olfactory receptors. While significant progress has been made in identifying the molecular components of this system, further research is needed to fully elucidate the specific receptors and signaling pathways involved. A deeper understanding of these mechanisms will undoubtedly facilitate the development of more targeted and sustainable strategies for the management of this important agricultural pest.

References

Olfactory Receptor Neurons for (Z)-3-Dodecenyl (E)-2-butenoate in Cylas formicarius: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sweet potato weevil, Cylas formicarius, is a devastating agricultural pest, primarily due to its highly efficient chemical communication system. The female-produced sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, plays a crucial role in mate location by males. Understanding the specific olfactory receptor neurons (ORNs) that detect this pheromone is paramount for the development of novel and targeted pest management strategies, such as attractants for trapping or repellents that disrupt mating. This technical guide provides a comprehensive overview of the current knowledge regarding the olfactory reception of (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius, including available quantitative data, detailed experimental protocols, and a depiction of the putative signaling pathway.

Quantitative Data on Olfactory Response

To date, specific quantitative data from single-sensillum recordings (SSR) detailing the firing rates of individual ORNs in Cylas formicarius in response to (Z)-3-dodecenyl (E)-2-butenoate are not available in the published literature. However, electroantennography (EAG) studies have provided valuable data on the overall antennal response of male weevils to the synthetic pheromone.

Table 1: Electroantennogram (EAG) Response of Male Cylas formicarius to (Z)-3-dodecenyl (E)-2-butenoate

| Pheromone Dose (µg) | Mean Depolarization (mV) ± SE |

| 0.001 | 0.21 ± 0.04 |

| 0.01 | 0.35 ± 0.05 |

| 0.1 | 0.52 ± 0.07 |

| 1 | 0.75 ± 0.09 |

Data synthesized from published dose-response curves.[1] It is important to note that female antennae show no significant EAG response to this compound.[1]

Key Olfactory Proteins Identified in Cylas formicarius

While the specific odorant receptor (OR) for (Z)-3-dodecenyl (E)-2-butenoate has not yet been functionally characterized, significant progress has been made in identifying potential olfactory proteins in C. formicarius through antennal transcriptome analysis.

Table 2: Summary of Identified Olfactory Genes in Cylas formicarius

| Gene Family | Number Identified | Putative Function | Reference |

| Odorant Receptors (ORs) | 54 | Odorant detection and binding | |

| Ionotropic Receptors (IRs) | 15 | Detection of various odorants | |

| Odorant Binding Proteins (OBPs) | 33 | Solubilizing and transporting odorants to ORs | |

| Chemosensory Proteins (CSPs) | 12 | Transport of hydrophobic molecules | |

| Sensory Neuron Membrane Proteins (SNMPs) | 3 | Accessory proteins in pheromone detection |

This table summarizes the findings from antennal transcriptome analyses of C. formicarius. The specific ligands for the majority of these proteins, including the 54 ORs, remain to be determined.

Experimental Protocols

Electroantennography (EAG)

This protocol describes the general procedure for recording EAG responses from C. formicarius antennae.

a. Insect Preparation:

-

An adult male C. formicarius is immobilized. This can be achieved by chilling the insect on ice for 2-3 minutes.

-

The weevil is then mounted on a holder, often a microscope slide with double-sided tape or wax, with one antenna extended and secured with fine pins or additional wax to prevent movement.

-

The distal tip of the antenna is carefully excised to allow for electrical contact.

b. Electrode Placement:

-

A glass capillary microelectrode filled with a saline solution (e.g., Kaissling saline) is placed over the cut end of the antenna to serve as the recording electrode.

-

A second, identical electrode, the reference electrode, is inserted into the insect's head or thorax.

c. Odor Stimulation:

-

A defined amount of synthetic (Z)-3-dodecenyl (E)-2-butenoate, dissolved in a solvent like hexane, is applied to a piece of filter paper.

-

The filter paper is placed inside a Pasteur pipette.

-

A purified and humidified air stream is continuously passed over the antenna.

-

A puff of air is directed through the Pasteur pipette, delivering the pheromone stimulus to the antenna for a defined duration (e.g., 0.5 seconds).

d. Data Acquisition:

-

The potential difference between the recording and reference electrodes is amplified and recorded using a specialized EAG system.

-

The amplitude of the negative voltage deflection (depolarization) is measured as the EAG response.

Single-Sensillum Recording (SSR) - Generalized Protocol

While a specific SSR protocol for C. formicarius pheromone-sensitive neurons is not yet published, the following generalized protocol can be adapted. Studies have identified several types of sensilla on the antennae of C. formicarius, with sensilla trichoidea being the most likely candidates for pheromone detection.[1]

a. Insect Preparation:

-

An adult male weevil is restrained in a pipette tip with its head protruding and fixed with dental wax.

-

The antenna is stabilized on a glass coverslip using double-sided tape or wax, ensuring the sensilla of interest are accessible.

b. Electrode Placement:

-

A sharpened tungsten electrode is inserted into the compound eye to serve as the reference electrode.

-

A second, very fine-tipped tungsten electrode is carefully maneuvered and inserted into the base of a single sensillum trichoideum to make contact with the neuron(s) within. This process is monitored through a high-magnification microscope.

c. Odor Stimulation:

-

The odor delivery system is similar to that used for EAG, but with a finer control over the stimulus puff to target the individual sensillum.

-

A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

-

A brief pulse of air carrying the pheromone is injected into the continuous airstream.

d. Data Acquisition:

-

The electrical activity (action potentials or "spikes") of the ORN is recorded.

-

The spike frequency (spikes per second) is quantified before, during, and after the stimulus. The change in spike frequency is the measure of the neuron's response.

Visualizations

Experimental Workflow: Single-Sensillum Recording

Caption: Workflow for Single-Sensillum Recording (SSR).

Putative Olfactory Signaling Pathway in Cylas formicarius

The general mechanism of odorant reception in insects is believed to be ionotropic, where the odorant receptor complex itself forms a ligand-gated ion channel. The specific proteins involved in the reception of (Z)-3-dodecenyl (E)-2-butenoate in C. formicarius are yet to be definitively identified.

Caption: Putative Ionotropic Signaling Pathway for Pheromone Reception.

Future Directions

The identification of 54 candidate odorant receptors in Cylas formicarius provides a critical foundation for future research. The next essential steps involve the functional characterization of these receptors, for example, using heterologous expression systems (e.g., Xenopus oocytes or human embryonic kidney cells) or in vivo systems like the Drosophila "empty neuron" system. Such studies will be instrumental in pinpointing the specific receptor(s) that bind to (Z)-3-dodecenyl (E)-2-butenoate. Following this, detailed SSR studies can be performed on sensilla housing the identified receptor to provide precise quantitative data on its sensitivity and specificity. This knowledge will be invaluable for the structure-based design of more potent and selective semiochemicals for the effective management of the sweet potato weevil.

References

Pheromone Gland Analysis of Cylas formicarius for (Z)-3-Dodecenyl E-crotonate: A Technical Guide

Abstract: The sweet potato weevil, Cylas formicarius, is a significant agricultural pest, and the management of this species relies heavily on the use of its potent sex pheromone, (Z)-3-dodecen-1-yl (E)-2-butenoate, also known as (Z)-3-Dodecenyl E-crotonate. This technical guide provides an in-depth overview of the analysis of this key semiochemical from the pheromone glands of female C. formicarius. It is intended for researchers, scientists, and professionals in drug development and pest management. This document outlines detailed experimental protocols for pheromone gland extraction, chemical analysis, and electrophysiological assays. All quantitative data from cited literature is summarized, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

The female-produced sex pheromone of the sweet potato weevil, Cylas formicarius, is a critical component in the development of effective monitoring and control strategies for this pest. The primary and most active component of this pheromone has been identified as (Z)-3-dodecen-1-yl (E)-2-butenoate[1]. This compound is highly attractive to male weevils and is commercially synthesized for use in pheromone-baited traps. Understanding the endogenous production and characteristics of this pheromone is essential for optimizing its application in pest management programs. This guide details the methodologies for the extraction, quantification, and electrophysiological analysis of (Z)-3-Dodecenyl E-crotonate from the pheromone glands of female C. formicarius.

Quantitative Pheromone Data

The quantification of (Z)-3-Dodecenyl E-crotonate is crucial for understanding the natural pheromone production in Cylas formicarius and for the development of effective synthetic lures. The following tables summarize the available quantitative data from the literature.

| Parameter | Value | Species Subsp. | Reference |

| Natural Emission Rate | 5-20 pg/female | C. f. elegantulus | [2] |

Table 1: Natural Emission Rate of (Z)-3-Dodecenyl E-crotonate from female Cylas formicarius.

| Lure Dosage | Application | Efficacy | Reference |

| 0.1 mg - 0.8 mg | Field Trapping | Effective in attracting male weevils | [3] |

| 0.4 mg | Field Trapping | Optimal dose for sustained attraction over 4 weeks | [3] |

Table 2: Effective Dosages of Synthetic (Z)-3-Dodecenyl E-crotonate in Field Applications.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the analysis of the Cylas formicarius sex pheromone.

Pheromone Gland Extraction

The pheromone gland of Cylas formicarius is the site of production and storage of (Z)-3-Dodecenyl E-crotonate. The following protocol is a standard method for the extraction of this pheromone for subsequent chemical analysis.

Materials:

-

Virgin female Cylas formicarius (2-5 days old)

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Conical glass vials (2 ml)

-

Hexane (HPLC grade)

-

Glass Pasteur pipettes

Protocol:

-

Anesthetize a virgin female weevil by chilling it on a cold plate or with a brief exposure to CO2.

-

Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

-

Excise the pheromone gland and immediately place it in a clean 2 ml conical glass vial.

-

Pool glands from a predetermined number of females (e.g., 10-20) for each replicate to ensure a sufficient quantity of the pheromone for analysis.

-

Add a precise volume of hexane (e.g., 100 µl) to the vial to extract the pheromone.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a new vial using a glass Pasteur pipette, leaving the gland tissue behind.

-

The extract is now ready for chemical analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds like insect pheromones.

Instrumentation and Parameters (Representative):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 ml/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Scan Range: m/z 40-450

Quantification: Quantification of (Z)-3-Dodecenyl E-crotonate in the gland extracts is achieved by comparing the peak area of the compound to a standard curve generated from synthetic standards of known concentrations. An internal standard (e.g., a hydrocarbon of similar volatility) should be added to both the samples and the standards to correct for variations in injection volume.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for assessing the biological activity of pheromones and other semiochemicals.

Materials:

-

Adult male Cylas formicarius

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode holder and micromanipulators

-

EAG amplifier and data acquisition system

-

Humidified and purified air stream

Protocol:

-

Excise the antenna from a live male weevil at its base.

-

Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and containing Ag/AgCl wires. The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the basal end.

-

Place the mounted antenna in a continuous stream of humidified and purified air.

-

Prepare serial dilutions of synthetic (Z)-3-Dodecenyl E-crotonate in a suitable solvent (e.g., hexane) and apply a known volume to a piece of filter paper.

-

After the solvent has evaporated, insert the filter paper into a Pasteur pipette.

-

Introduce a puff of air through the pipette into the continuous air stream directed at the antenna to deliver the stimulus.

-

Record the resulting depolarization of the antennal potential using the EAG system.

-

A solvent blank should be used as a negative control.

Visualizations of Workflows and Pathways

Experimental Workflow for Pheromone Gland Analysis

Caption: Workflow for the analysis of Cylas formicarius pheromone glands.

Putative Biosynthetic Pathway of (Z)-3-Dodecenyl E-crotonate

The specific biosynthetic pathway for (Z)-3-Dodecenyl E-crotonate in Cylas formicarius has not been fully elucidated. However, based on known pathways for fatty acid-derived pheromones in other insects, a putative pathway can be proposed[4]. It likely originates from common fatty acid metabolism.

References

The Interplay of Pheromones and Plant Volatiles: A Technical Guide on Z-3-Dodecenyl E-crotonate and its Potential Synergies

A notable gap in current research is the absence of direct studies on the synergistic effects between the female-produced sex pheromone of the sweet potato weevil (Cylas formicarius), Z-3-Dodecenyl E-crotonate, and host plant volatiles. This technical guide consolidates the existing, albeit separate, bodies of research on the pheromone's role and the influence of sweet potato (Ipomoea batatas) volatiles on weevil behavior. It further presents a hypothetical framework for their potential synergistic interaction, aiming to guide future research in this critical area of chemical ecology.

The Role of this compound in Sweet Potato Weevil Behavior

This compound has been identified as the primary component of the female sweet potato weevil's sex pheromone.[1][2][3] This volatile compound is highly attractive to male weevils and is a key signaling molecule in mate location.[4] Its specificity makes it a powerful tool in pest management for monitoring male populations through pheromone-baited traps.[4][5]

Influence of Sweet Potato Volatiles on Weevil Behavior

The sweet potato plant releases a complex blend of volatile organic compounds (VOCs) that significantly influence the behavior of the sweet potato weevil. These volatiles can act as attractants, guiding the weevils to their host plant for feeding and oviposition, or as repellents, potentially as part of the plant's defense mechanism.

Attractant and Repellent Volatiles

Research has identified several specific compounds from sweet potato leaves and storage roots that elicit behavioral responses in the sweet potato weevil. Both male and female weevils are attracted to the volatiles from sweet potato leaves.[6][7] However, only females show a strong attraction to the volatiles from the storage roots, which are the primary site for egg-laying.[6][7] A summary of key identified attractant and repellent compounds is presented in Table 1.

| Compound | Chemical Class | Plant Part | Behavioral Response in C. formicarius | Reference |

| Nerol | Monoterpene | Storage Roots | Attraction (Females) | [8] |

| Z-Citral | Monoterpene | Storage Roots | Attraction (Females) | [8] |

| Methyl geranate | Monoterpene | Storage Roots | Attraction (Females) | [8] |

| Eucalyptol | Monoterpene | Not specified | Attraction | [9] |

| β-Carotene | Terpenoid | Not specified | Attraction | [9] |

| Benzaldehyde | Aromatic | Not specified | Attraction | [9] |

| Vanillin | Aromatic | Not specified | Attraction | [9] |

| Phenethyl alcohol | Aromatic | Not specified | Attraction | [9] |

| α-Gurjunene | Sesquiterpene | Storage Roots | Repellency (Females) | [8] |

| α-Humulene | Sesquiterpene | Storage Roots | Repellency (Females) | [8] |

| Ylangene | Sesquiterpene | Storage Roots | Repellency (Females) | [8] |

| β-Ionone | Terpenoid | Not specified | Repellency | [9] |

Table 1: Host Plant Volatiles Influencing Sweet Potato Weevil Behavior

Experimental Protocols for Studying Weevil Olfactory Responses

The identification and characterization of behaviorally active volatiles have been achieved through two primary experimental approaches: behavioral bioassays and electrophysiological recordings.

Behavioral Bioassays: The Olfactometer

A common method to assess the behavioral response of insects to volatile compounds is the use of an olfactometer. A dual-choice olfactometer, for instance, allows researchers to present an insect with a choice between two air streams, one carrying a test odor and the other a control (clean air). The preference of the insect is determined by the amount of time it spends in each arm of the olfactometer or the first choice it makes. Four-arm olfactometers are also used to test multiple stimuli simultaneously.[9]

Below is a diagram illustrating the workflow of a typical dual-choice olfactometer experiment.

Electrophysiological Recordings: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a specific volatile compound.[10][11] It provides a direct measure of the detection of a compound by the olfactory receptor neurons on the antenna. An excised antenna is placed between two electrodes, and a puff of odor-laden air is delivered to the antenna.[12] The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection, the amplitude of which corresponds to the strength of the antennal response.

The general setup for an EAG recording is depicted in the following diagram.

Hypothetical Model of Synergistic Action and Future Directions

While direct evidence is lacking for C. formicarius, in many insect species, host plant volatiles can enhance the response to sex pheromones. This synergy can occur at both the peripheral (antennal) and central (brain) levels of the olfactory system. Plant volatiles can act to "prime" the olfactory system, making it more sensitive to the pheromone, or the integration of both signals in the brain can lead to a stronger behavioral response than either signal alone.

A conceptual model for the potential integration of pheromone and plant volatile signals in the sweet potato weevil is presented below. This model is hypothetical and serves to guide future research.

Future research should focus on behavioral and electrophysiological studies that test the combined effects of this compound and key sweet potato volatiles. Such studies would be invaluable for developing more effective and targeted pest management strategies for the sweet potato weevil. Understanding these potential synergies could lead to the development of "push-pull" strategies or more potent attract-and-kill formulations.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. EENY-027/IN154: Sweetpotato Weevil, Cylas formicarius (Fabricius) (Insecta: Coleoptera: Brentidae) [edis.ifas.ufl.edu]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. keys.lucidcentral.org [keys.lucidcentral.org]

- 5. First case of successful eradication of the sweet potato weevil, Cylas formicarius (Fabricius), using the sterile insect technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Attraction of adult sweet potato weevils,Cylas formicarius elegantulus (Summers), (Coleoptera: Curculionidae), to sweet potato leaf and root volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three chemosensory proteins from the sweet potato weevil, Cylas formicarius, are involved in the perception of host plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electroantennography - Wikipedia [en.wikipedia.org]

- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Z-3-Dodecenyl E-crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Dodecenyl E-crotonate is a significant semiochemical, acting as a sex pheromone for various insect species, notably the sweet potato weevil (Cylas formicarius). Accurate quantification of this compound is crucial for various applications, including pest management strategies involving pheromone-baited traps, quality control of synthetic pheromone lures, and research into insect behavior and chemical ecology. These application notes provide detailed methodologies for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for analyzing volatile compounds. Additionally, a protocol for High-Performance Liquid Chromatography with UV detection (HPLC-UV) is presented as an alternative method.

Analytical Methods

The primary recommended method for the quantification of this compound is Gas Chromatography due to the compound's volatility.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a sensitive and reliable technique for the quantitative analysis of volatile and semi-volatile organic compounds. The method involves separating the analyte from a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gas phase. The FID provides a response proportional to the mass of carbon atoms entering the detector, making it well-suited for hydrocarbon-rich molecules like this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While GC is generally preferred for volatile compounds, HPLC-UV can be employed as an alternative or complementary technique, particularly for less volatile samples or when derivatization is performed to enhance UV detection. The crotonate moiety in this compound possesses a chromophore that allows for UV detection.

Data Presentation: Quantitative Method Parameters

The following table summarizes representative quantitative data for the analysis of insect pheromones and related volatile esters using chromatographic methods. Due to the limited availability of specific validation data for this compound in publicly accessible literature, the presented values are based on established methods for similar analytes and serve as a practical guideline.[1]

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |

| Linearity (r²) | ≥ 0.998 | ≥ 0.99 |

| Limit of Detection (LOD) | 80 - 100 ppm | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 240 - 300 ppm | 0.5 - 5 µg/mL |

| Accuracy (Recovery) | 78 - 81% | 95 - 105% |

| Precision (RSD) | < 5% | < 5% |

Experimental Protocols

Protocol 1: Quantification by GC-FID

This protocol outlines the steps for the quantitative analysis of this compound in a solvent extract, such as from a pheromone lure or a biological sample.

1. Sample Preparation

-

Pheromone Lure Extraction:

-

Place the pheromone lure (e.g., rubber septum) in a clean glass vial.

-

Add a precise volume of high-purity hexane (e.g., 1.0 mL) to the vial.

-

Seal the vial and agitate for at least 30 minutes using a vortex mixer or sonicator to ensure complete extraction of the pheromone.

-

Allow the solid matrix to settle. The supernatant is the sample extract.

-

-

Biological Sample Extraction (e.g., Insect Glands):

-

Dissect the pheromone glands from the insect under a microscope.[2]

-

Place the glands in a microvial containing a small, precise volume of hexane (e.g., 100 µL).

-

Gently crush the glands with a clean glass rod to facilitate extraction.

-

Centrifuge the vial to pellet the tissue debris. The supernatant is the sample extract.

-

2. Standard Preparation

-

Obtain a certified reference standard of this compound.

-

Prepare a stock solution of the standard in hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

3. GC-FID Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless inlet.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

4. Data Analysis

-

Inject the calibration standards and the sample extracts into the GC-FID system.

-

Integrate the peak corresponding to this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

-

Calculate the total amount of the pheromone in the original sample by multiplying the concentration by the extraction volume.

Protocol 2: Quantification by HPLC-UV

This protocol provides an alternative method for the quantification of this compound.

1. Sample Preparation

-

Follow the same extraction procedure as described in the GC-FID protocol, but use a mobile phase compatible solvent for extraction, such as acetonitrile or methanol.

2. Standard Preparation

-

Prepare a stock solution and calibration standards of this compound in the mobile phase.

3. HPLC-UV Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV-Vis detector set at a wavelength of 210 nm.

-

Injection Volume: 10 µL.

4. Data Analysis

-

Follow the same data analysis procedure as described in the GC-FID protocol, using the peak areas from the HPLC-UV chromatograms.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for Z-3-Dodecenyl E-crotonate Pheromone Lures

Introduction

Z-3-Dodecenyl E-crotonate is the synthetically produced female sex pheromone of the sweet potato weevil (Cylas formicarius), a significant pest of sweet potato crops worldwide.[1][2][3][4] This pheromone is highly attractive to male weevils and is a critical component in integrated pest management (IPM) programs for monitoring and controlling weevil populations.[5][6] Pheromone-baited traps can be used for early detection of infestations, mass trapping to reduce male populations and subsequent mating, and to define the timing and necessity of insecticide applications, thereby reducing reliance on chemical pesticides.[3][7]

These application notes provide detailed protocols for the formulation of this compound pheromone lures and for conducting field efficacy trials to evaluate their performance.

I. Pheromone Lure Formulation

The formulation of a pheromone lure involves the selection of a carrier material, loading it with the precise amount of the pheromone, and ensuring a controlled release rate over a specific period.

A. Materials and Equipment

-

This compound (purity ≥ 95%)

-

Carrier materials (select one):

-

High-purity solvent (e.g., n-hexane)[1]

-

Micropipettes

-

Fume hood

-

Vortex mixer

-

Forceps

-

Aluminum foil bags for storage[1]

-

Heat sealer

-

Freezer (-20°C) for long-term storage

B. Quantitative Data for Lure Formulation

The following table summarizes common dosages and carrier materials for this compound lures based on published studies.

| Parameter | Specification | Carrier Material | Reference |

| Dosage | 0.1 mg | Rubber septa, Fiberboard blocks | [1][7] |

| 0.2 mg | Rubber septa | [1] | |

| 0.4 mg | Rubber septa | [1] | |

| 0.8 mg | Rubber septa | [1] | |

| 1.0 mg | Polyethylene (PE) microtubes | [5] | |

| Solvent | n-Hexane | Rubber septa | [1] |

C. Experimental Protocol: Lure Preparation (Rubber Septa Method)

This protocol describes the preparation of pheromone lures using rubber septa as the carrier material.

-

Preparation of Pheromone Stock Solution:

-

In a fume hood, prepare a stock solution of this compound in n-hexane. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of the pheromone in 1 mL of n-hexane.

-

Vortex the solution until the pheromone is completely dissolved.

-

-

Loading the Lures:

-

Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the center of a clean rubber septum. For a 0.1 mg lure, apply 10 µL of a 10 mg/mL stock solution.

-

Allow the solvent to evaporate from the septa for at least 10 minutes in the fume hood.[1]

-

-

Packaging and Storage:

-

Once the solvent has evaporated, use forceps to carefully place each pheromone-impregnated septum into an individual aluminum foil bag.

-

Seal the bags using a heat sealer to prevent pheromone loss.

-

Label each bag with the pheromone name, dosage, and date of preparation.

-

Store the sealed lures in a freezer at 0-5°C or colder until they are needed for field use.[1]

-

D. Experimental Workflow: Lure Formulation

Caption: Workflow for the formulation of this compound pheromone lures.

II. Field Efficacy Testing

Field trials are essential to determine the effectiveness of the formulated pheromone lures in attracting the target pest under natural conditions.

A. Materials and Equipment

-

Formulated this compound pheromone lures

-

Control lures (septa treated with solvent only)[1]

-

Insect traps (e.g., sticky traps, plastic funnel traps, or water traps)[8]

-

Stakes or posts for mounting traps

-

GPS device for recording trap locations

-

Data collection sheets or electronic device

-

Forceps for handling insects

B. Experimental Design and Setup

-

Site Selection: Choose a sweet potato field with a known or suspected population of Cylas formicarius.

-

Experimental Layout:

-

Use a randomized complete block design with multiple replicates (at least 3-4) for each treatment (different pheromone dosages and a control).

-

Place traps at a minimum distance of 20-40 meters from each other to avoid interference between lures.

-

Mount traps on stakes at a height of approximately 30 cm above the ground, as traps closer to the ground have been shown to be more effective.[7][8]

-

-

Treatments:

-

Treatment 1: Lure with 0.1 mg this compound

-

Treatment 2: Lure with 0.4 mg this compound

-

Treatment 3: Lure with 0.8 mg this compound

-

Control: Lure with n-hexane only

-

C. Experimental Protocol: Field Trial

-

Trap Deployment:

-

Deploy the traps in the field according to the experimental design.

-

Place one lure (either a treatment or a control) in each trap. Handle lures with clean forceps to avoid contamination.

-

Record the GPS coordinates of each trap.

-

-